molecular formula C16H14N2O4 B2436415 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide CAS No. 1428374-92-8

3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2436415
CAS No.: 1428374-92-8
M. Wt: 298.298
InChI Key: YCXKZHPDZJTACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide is a high-purity heterocyclic compound offered as a critical building block for chemical synthesis and drug discovery research. This molecule integrates multiple privileged structures in medicinal chemistry, featuring both an isoxazole core, known as an important pharmacophore, and a furan ring system . The structural motif of an isoxazole carboxamide linked to a heterocyclic methylamine is a common feature in many biologically active molecules and is frequently employed in the design and synthesis of compound libraries for high-throughput screening . The specific molecular architecture of this compound, particularly the benzyloxy and furanylmethyl substituents, makes it a valuable scaffold for developing novel chemical entities. Its primary research application lies in its use as a versatile intermediate for the construction of more complex molecules, potentially for use in antiviral and anti-infective agent research, as seen in the development of related thiourea and benzofuran-isoxazole hybrid compounds . Researchers can utilize this building block to explore structure-activity relationships (SAR) by modifying its functional groups or incorporating it into larger molecular frameworks. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle all chemicals in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(17-10-13-7-4-8-20-13)14-9-15(18-22-14)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXKZHPDZJTACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule features a 1,2-isoxazole core substituted at position 3 with a benzyloxy group and at position 5 with a carboxamide linked to a furan-2-ylmethyl amine. Retrosynthetic disconnection reveals three critical intermediates:

  • Isoxazole-5-carboxylic acid derivative : Forged via cyclization or functional group interconversion.
  • Benzyloxy-protected intermediate : Introduced early to prevent side reactions during subsequent steps.
  • Furan-2-ylmethyl amine : A commercially available nucleophile for final amide coupling.

This analysis aligns with modular approaches observed in isoxazole-carboxamide syntheses.

Stepwise Synthesis of 3-(Benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide

Synthesis of Methyl 3-(Benzyloxy)isoxazole-5-carboxylate

The initial step involves constructing the benzyloxy-isoxazole ester scaffold. Patent WO2019195609A2 outlines a protocol where 3-hydroxyisoxazole-5-carboxylate undergoes benzylation:

  • Reaction Conditions :

    • Substrate : Methyl 3-hydroxyisoxazole-5-carboxylate.
    • Benzylating Agent : Benzyl bromide (1.2 equiv).
    • Base : Potassium carbonate (2.0 equiv).
    • Solvent : Anhydrous dimethylformamide (DMF).
    • Temperature : 80°C, 12 hours under nitrogen.
  • Mechanistic Insight :
    The base deprotonates the hydroxyl group, enabling nucleophilic substitution at the benzyl bromide’s electrophilic carbon. This step achieves >85% yield, with purity confirmed via column chromatography (hexane/ethyl acetate).

Hydrolysis to 3-(Benzyloxy)isoxazole-5-carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid, a prerequisite for amide formation. Literature methods demonstrate:

  • Reaction Conditions :

    • Reagent : Lithium hydroxide (LiOH, 3.0 equiv).
    • Solvent System : Tetrahydrofuran (THF)/water (4:1).
    • Temperature : Room temperature, 6 hours.
  • Outcome :
    Quantitative conversion is observed, with the carboxylic acid isolated via acidification (HCl) and filtration. IR spectroscopy confirms loss of ester carbonyl (∼1700 cm⁻¹) and emergence of broad O–H stretch (2500–3000 cm⁻¹).

Amide Coupling with Furan-2-ylmethylamine

The final step couples the carboxylic acid with furan-2-ylmethylamine. Two predominant methods emerge:

Carbodiimide-Mediated Coupling

Adapted from anticancer isoxazole syntheses, this approach employs:

  • Activating Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv).
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.2 equiv).
  • Solvent : Dichloromethane (DCM), 24 hours at room temperature.
  • Yield : 78–82% after purification via recrystallization (ethanol/water).
Acid Chloride Route

For recalcitrant substrates, conversion to the acid chloride proves effective:

  • Chlorination : Oxalyl chloride (2.0 equiv), catalytic DMF, DCM, 0°C to reflux.
  • Aminolysis : Furan-2-ylmethylamine (1.1 equiv), triethylamine (2.0 equiv), DCM, 0°C to room temperature.
  • Yield : 70–75% after flash chromatography (SiO₂, ethyl acetate/hexane).

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR : Key signals include benzyloxy aromatic protons (δ 7.32–7.45), isoxazole H-4 (δ 6.85), and furyl protons (δ 6.20–7.40).
  • ¹³C NMR : Carboxamide carbonyl at δ 165.5, isoxazole C-3 (δ 160.2).
  • HRMS : [M+H]⁺ calculated for C₁₇H₁₅N₂O₄: 319.1052; observed: 319.1055.

Comparative Analysis of Coupling Methods

Parameter EDC/HOBt Acid Chloride
Yield (%) 78–82 70–75
Purity (%) >97 >95
Reaction Time (h) 24 8
Scalability Moderate High

The EDC/HOBt method offers superior yields and purity, while the acid chloride route excels in speed and scalability.

Challenges and Mitigation Strategies

  • Benzylation Side Reactions :
    Over-alkylation is minimized by stoichiometric control (1.2 equiv benzyl bromide) and inert atmosphere.
  • Ester Hydrolysis Incompleteness :
    Extended reaction times (8–10 hours) ensure full conversion, monitored via TLC.
  • Amide Racemization : Low-temperature (0°C) conditions during coupling suppress epimerization.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group could yield a benzaldehyde or benzoic acid derivative, while reduction of the carboxamide group could yield an amine.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide typically involves several key steps:

  • Formation of the Isoxazole Ring : Achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
  • Introduction of the Benzyloxy Group : Substitution of a hydrogen atom on the isoxazole ring with a benzyloxy group via nucleophilic substitution.
  • Attachment of the Furan-2-ylmethyl Group : Accomplished through coupling reactions such as Suzuki or Heck reactions.
  • Formation of the Carboxamide Group : Conversion of a carboxylic acid or ester group on the isoxazole ring to a carboxamide group through amidation reactions.

Antimicrobial Activity

Research indicates that 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive32 µg/mL
Escherichia coliActive64 µg/mL
Candida albicansModerate Activity128 µg/mL

These results suggest that while the compound shows promise as an antimicrobial agent, its efficacy varies among different microorganisms.

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The following table presents its IC50 values against selected cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HepG2 (Liver Cancer)20

The ability of this compound to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent in oncology.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of various isoxazole derivatives, including this compound. It demonstrated effectiveness against resistant strains of E. coli and S. aureus, highlighting the potential for developing new antibiotics from this class of compounds.

Cancer Cell Line Study

Another study focused on the anticancer properties where this compound was tested against multiple cancer cell lines. Results indicated substantial cytotoxicity with lower IC50 values compared to standard chemotherapeutics, suggesting it could be a viable candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological activity. Generally, isoxazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-4-carboxamide: Similar structure with a different position of the carboxamide group.

    3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

    3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-methylcarboxamide: Similar structure with a methyl group attached to the carboxamide group.

Uniqueness

The uniqueness of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both the benzyloxy and furan-2-ylmethyl groups can enhance the compound’s lipophilicity and ability to interact with biological membranes.

Biological Activity

3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide is a synthetic organic compound belonging to the class of isoxazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide typically involves several key steps:

  • Formation of the Isoxazole Ring : Achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
  • Introduction of the Benzyloxy Group : Substitution of a hydrogen atom on the isoxazole ring with a benzyloxy group via nucleophilic substitution.
  • Attachment of the Furan-2-ylmethyl Group : This can be accomplished through coupling reactions such as Suzuki or Heck reactions.
  • Formation of the Carboxamide Group : Conversion of a carboxylic acid or ester group on the isoxazole ring to a carboxamide group through amidation reactions.

Antimicrobial Activity

The antimicrobial properties of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide have been investigated against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive32 µg/mL
Escherichia coliActive64 µg/mL
Candida albicansModerate Activity128 µg/mL

These results indicate that while the compound shows promise as an antimicrobial agent, its efficacy varies among different microorganisms .

Anticancer Activity

Research has demonstrated that derivatives of isoxazole, including this compound, possess cytotoxic effects against various cancer cell lines. Studies have shown that 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide can induce apoptosis in cancer cells.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HepG2 (Liver Cancer)20

The compound's ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide is attributed to its interaction with specific molecular targets within cells. Isoxazole derivatives generally exert their effects by modulating various biochemical pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Interaction : Binding to cellular receptors can alter signaling pathways that regulate apoptosis and inflammation.
  • DNA Interaction : Some studies suggest that isoxazole derivatives can intercalate with DNA, affecting replication and transcription processes .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various isoxazole derivatives, including 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide, demonstrating its effectiveness against resistant strains of E. coli and S. aureus. The study highlighted the potential for developing new antibiotics from this class of compounds .
  • Cancer Cell Line Study : Another study focused on the anticancer properties where 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide was tested against multiple cancer cell lines. Results indicated substantial cytotoxicity with lower IC50 values compared to standard chemotherapeutics, suggesting it could be a viable candidate for further development in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(benzyloxy)-N-(furan-2-ylmethyl)isoxazole-5-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 3-(benzyloxy)isoxazole-5-carboxylic acid and furan-2-ylmethanamine. General procedures involve using coupling agents like EDC/HOBt in DMF or DCM, with yields typically ranging from 18% to 50% depending on substituent steric effects and reaction scale . Optimization strategies include:

  • Temperature control : Reactions at 25°C for 2–24 hours to minimize side products.
  • Purification : Use of preparative HPLC or column chromatography to isolate the product .
  • Catalyst selection : For challenging couplings, iodobenzene diacetate or DIPEA may improve efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with published data for structurally similar isoxazole carboxamides (e.g., compound 8g in : δ 7.82–7.79 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ calculated for C17_{17}H15_{15}N2_2O4_4: 311.1028) .
  • HPLC purity : Ensure >95% purity using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2A irritation per GHS) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodology :

  • Cross-reference datasets : Compare NMR/HRMS results with structurally analogous compounds (e.g., compound 8g in has similar furan and isoxazole moieties) .
  • Computational validation : Use tools like Gaussian or ACD/Labs to simulate NMR shifts and match experimental data .
  • Isotopic labeling : For ambiguous peaks, synthesize deuterated analogs to confirm assignments .

Q. What strategies are effective for improving the compound's bioavailability in biological assays?

  • Methodology :

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated sugars) to enhance solubility, as seen in glucopyranosyl-conjugated isoxazoles ( ) .
  • Formulation : Use DMSO/PEG mixtures for in vitro studies, maintaining ≤1% DMSO to avoid cytotoxicity .
  • Metabolic stability assays : Test liver microsome stability and CYP450 interactions to identify metabolic hotspots .

Q. How can structure-activity relationships (SAR) be explored for this compound's potential therapeutic targets?

  • Methodology :

  • Analog synthesis : Modify the benzyloxy or furanmethyl groups (e.g., fluorination, methylation) and compare bioactivity (e.g., antifungal activity in ) .
  • In silico docking : Use AutoDock Vina to predict binding to targets like fungal CYP51 or viral proteases, based on similar isoxazole inhibitors .
  • Biological screening : Test against cell lines (e.g., HepG2 for cytotoxicity) and purified enzymes (e.g., chikungunya P2 cysteine protease in ) .

Q. What experimental designs are suitable for assessing the compound's mitochondrial toxicity?

  • Methodology :

  • Isolated mitochondria assays : Measure oxygen consumption (Seahorse Analyzer) and membrane potential (Rh123 fluorescence) in mouse liver mitochondria treated with 1–100 µM compound .
  • Calcium retention capacity (CRC) : Evaluate mitochondrial permeability transition pore (mPTP) opening using Calcium Green-5N .
  • In vivo models : Use zebrafish embryos to assess developmental toxicity at sub-micromolar concentrations .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields (e.g., 18% vs. 50%) be investigated?

  • Methodology :

  • Scale-dependent effects : Small-scale reactions (e.g., 0.1 mmol) may suffer from inefficiencies vs. optimized bulk synthesis .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted carboxylic acid or amine intermediates) .
  • Solvent optimization : Test polar aprotic solvents (DMF vs. THF) to improve reactant solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.